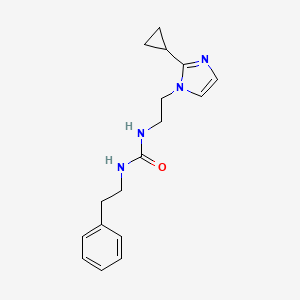

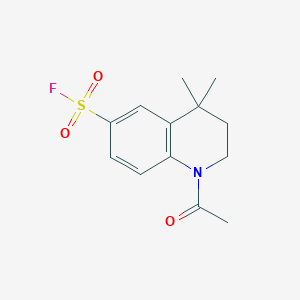

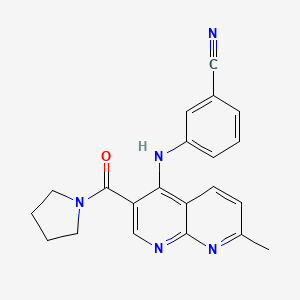

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea, also known as CERC-501, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.

Scientific Research Applications

Bioactive Conformation Analysis

- Histamine H3 Receptor Antagonists : Watanabe et al. (2010) investigated the bioactive conformation of histamine H3 receptor antagonists, focusing on compounds including 1H-imidazol-4-yl cyclopropane, which are structurally related to the compound . They found that cyclopropylic strain effectively restricts side chain conformation, which is significant for binding to the H3 receptor (Watanabe et al., 2010).

Synthesis and Characterization

- Piperazine Derivatives Synthesis : Rajkumar et al. (2014) conducted a study on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. They achieved synthesis through a four-component cyclo condensation and noted significant antibacterial and antifungal activities in some synthesized compounds (Rajkumar et al., 2014).

Catalytic Applications

- Ethylene Cyclopropanation : Rull et al. (2019) explored the direct conversion of ethylene into ethyl 1-cyclopropylcarboxylate, catalyzed by IPrAuCl/NaBArF4. This research provides insights into the catalytic potential of cyclopropyl and imidazolyl groups (Rull et al., 2019).

Structural Analysis

- Crystal Structures of Imidazolyl-Compounds : Boechat et al. (2016) reported on the crystal structures of cyclopropyl and imidazolyl compounds, demonstrating significant delocalization of π-electron density, a factor important in understanding the electronic properties of related compounds (Boechat et al., 2016).

Pharmacological Evaluation

- Iron Complexes in Ethylene Reactions : Yankey et al. (2014) synthesized iron complexes involving imidazol-4-yl groups, which were used as pre-catalysts for ethylene reactions, illustrating potential applications in polymerization processes (Yankey et al., 2014).

Metabolic Studies

- Glutathione Derivatives Formation : Kinuta et al. (1993) synthesized derivatives of S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]glutathione, providing insights into enzymatic degradation processes and suggesting a role in the metabolism of urocanic acid, a metabolite of L-histidine (Kinuta et al., 1993).

properties

IUPAC Name |

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(19-9-8-14-4-2-1-3-5-14)20-11-13-21-12-10-18-16(21)15-6-7-15/h1-5,10,12,15H,6-9,11,13H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXULAYWINWKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Ethoxyphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2628301.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2628302.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2628306.png)

![Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2628307.png)

![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)

![4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)